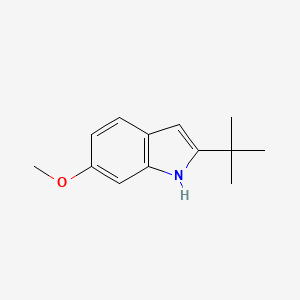
2-(tert-Butyl)-6-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-methoxy-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, like other indoles, is characterized by a fused benzene and pyrrole ring structure, which contributes to its chemical reactivity and biological properties .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
Scientific Research Applications
2-(tert-Butyl)-6-methoxy-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(tert-Butyl)-6-methoxy-1H-indole can be compared with other indole derivatives such as:
2-tert-butyl-5-methoxy-1H-indole: Similar in structure but with the methoxy group at a different position, leading to variations in chemical reactivity and biological activity.
2-tert-butyl-7-methoxy-1H-indole: Another structural isomer with potential differences in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-tert-butyl-6-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-7-9-5-6-10(15-4)8-11(9)14-12/h5-8,14H,1-4H3 |
InChI Key |
JPWXPIPRSPRMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

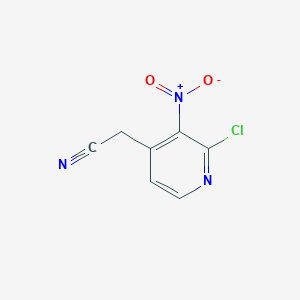
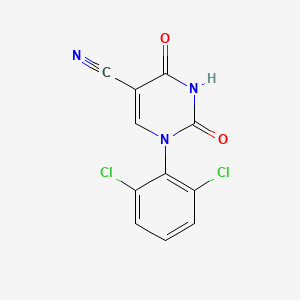
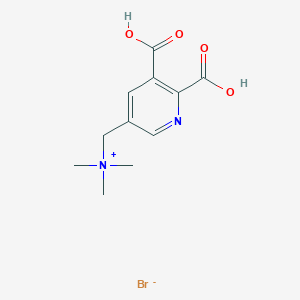
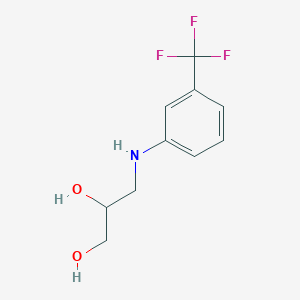

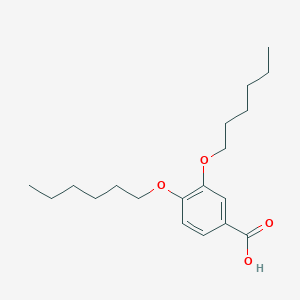
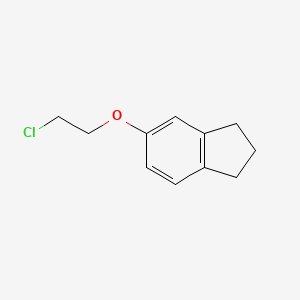
![N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8524020.png)
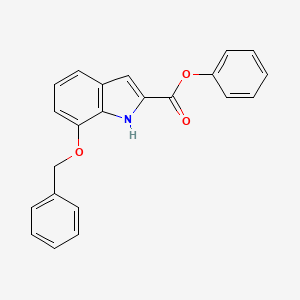

![benzyl N-[(4-hydroxyphenyl)methyl]carbamate](/img/structure/B8524043.png)
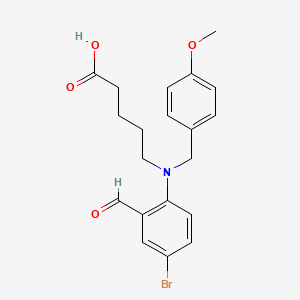
![1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone](/img/structure/B8524059.png)
![3-[((4-Chloroanilino)carbonyl)methyl]phenol](/img/structure/B8524064.png)
